

N-Chloroacetyl-DL-homocysteine Thiolactone: Efficacy Data Currently Unavailable in Public Domain

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Compound of Interest

Compound Name: 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Cat. No.: B128081

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A comprehensive review of scientific literature and public databases reveals a significant lack of data on the in vitro and in vivo efficacy of N-Chloroacetyl-DL-homocysteine thiolactone. This compound is consistently identified as a chemical intermediate in the synthesis of the mucolytic drug Erdosteine, rather than an active pharmaceutical ingredient studied for its own therapeutic effects.

Currently, there are no publicly available experimental data, such as IC50 values, inhibition percentages, or results from preclinical in vivo models, to construct a comparative guide on the efficacy of N-Chloroacetyl-DL-homocysteine thiolactone. The primary role of this compound appears to be in the manufacturing process of Erdostee.[1][2][3][4]

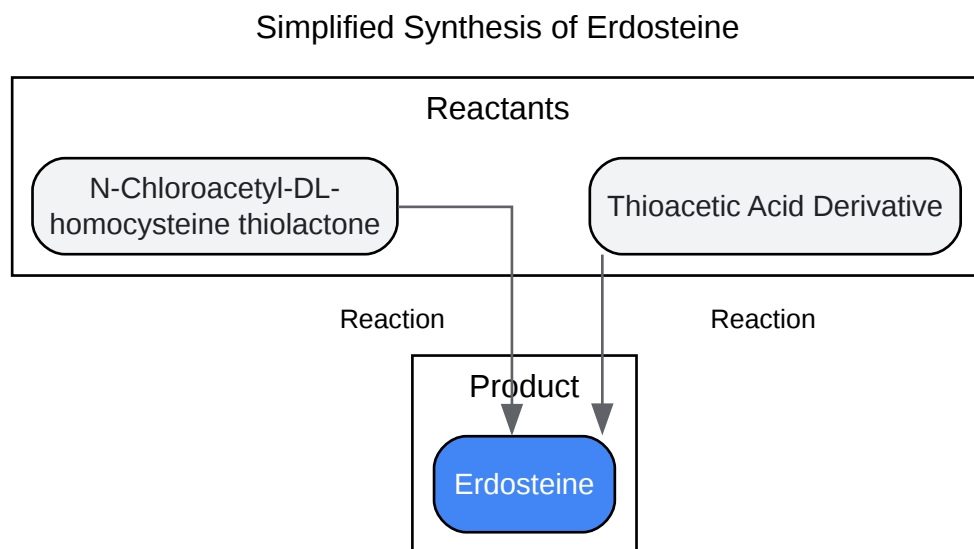
While N-Chloroacetyl-DL-homocysteine thiolactone is a derivative of homocysteine thiolactone, the biological activities of the parent compound cannot be directly extrapolated to its N-Chloroacetyl counterpart. Research on homocysteine thiolactone has explored its various biological effects, including its potential to modify proteins through a process called N-homocysteinylation.[5] This process has been linked to protein damage and has been studied in the context of neurodegenerative diseases.[5] However, the addition of the N-chloroacetyl group significantly alters the chemical properties of the molecule, and any assumptions about its efficacy would be purely speculative without direct experimental evidence.

The chloroacetyl group is known for its reactive nature, suggesting that N-Chloroacetyl-DL-homocysteine thiolactone is likely a reactive molecule primarily used to facilitate specific chemical reactions in the synthesis of other compounds, such as Erdosteine.[6]

In the absence of dedicated research on the biological efficacy of N-Chloroacetyl-DL-homocysteine thiolactone, a comparison with other therapeutic alternatives is not feasible. The scientific community's focus has been on the final product, Erdosteine, and the biological implications of the parent molecule, homocysteine thiolactone. Therefore, researchers, scientists, and drug development professionals seeking information on the therapeutic potential of this specific compound will find a notable gap in the current body of scientific literature.

Synthesis of Erdosteine from N-Chloroacetyl-DL-homocysteine Thiolactone

The established role of N-Chloroacetyl-DL-homocysteine thiolactone is as a key intermediate in the synthesis of Erdosteine. The following diagram illustrates a simplified representation of this chemical process.



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